![molecular formula C18H23N5NaO8P B1668022 Bucladesine sodium CAS No. 16980-89-5](/img/structure/B1668022.png)
Bucladesine sodium
Übersicht
Beschreibung
Bucladesine, also known as dibutyryl cyclic adenosine monophosphate, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. Bucladesine is widely used in scientific research due to its ability to induce normal physiological responses in cells under experimental conditions .
Vorbereitungsmethoden
Bucladesin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Veresterung von cyclischem Adenosinmonophosphat mit Buttersäureanhydrid beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Veresterung: Cyclisches Adenosinmonophosphat wird in Gegenwart einer Base wie Pyridin mit Buttersäureanhydrid umgesetzt, um Dibutyryl-cyclisches Adenosinmonophosphat zu bilden.
Industrielle Produktionsverfahren für Bucladesin umfassen ähnliche Synthesewege, die jedoch für die Großproduktion optimiert sind. Diese Verfahren können kontinuierliche Durchflussreaktionen und automatisierte Reinigungssysteme umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Bucladesin durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Bucladesin kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zu cyclischem Adenosinmonophosphat und Buttersäure hydrolysiert werden.
Oxidation: Bucladesin kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat zu cyclischem Adenosinmonophosphat und Buttersäure oxidiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasser, Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind cyclisches Adenosinmonophosphat und Buttersäure .
Wissenschaftliche Forschungsanwendungen
Bucladesine sodium, also known as Dibutyryl-cAMP sodium salt (DBcAMP), is a stabilized cyclic AMP (cAMP) analog with diverse applications in scientific research due to its ability to mimic cAMP's action and inhibit phosphodiesterase (PDE) . It is a cell-permeable compound that can induce normal physiological responses when added to cells under experimental conditions .
Scientific Research Applications
This compound is widely employed in various research applications, including:
- Mimicking cAMP: Bucladesine mimics the action of endogenous cAMP, which allows it to be used in experiments where cAMP is needed to elicit a physiological response .
- Phosphodiesterase Inhibition: It acts as a phosphodiesterase (PDE) inhibitor, raising intracellular levels of cAMP .
- Anti-inflammatory Activity: this compound exhibits anti-inflammatory properties, making it useful in studies related to inflammation .
- Wound Healing: It has been used as a topical treatment for impaired wound healing due to its ability to promote tissue repair .
- Skin Ulcer Treatment: Bucladesine has shown effectiveness in treating chronic skin ulcers, including decubitus ulcers . In a study, recombinant basic fibroblast growth factor with this compound was administered to treat skin ulcers .
- Attenuation of Morphine Withdrawal Syndrome: Studies have shown that bucladesine can significantly attenuate morphine withdrawal syndrome in mice .
Solubility and Preparation
Bucladesine (sodium salt) is supplied as a crystalline solid . For preparing stock solutions, it can be dissolved in organic solvents such as DMSO and dimethyl formamide, with a solubility of approximately 5 mg/ml . Further dilutions into aqueous buffers or isotonic saline are recommended before biological experiments, ensuring that the residual amount of organic solvent is insignificant . Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers . The solubility of bucladesine (sodium salt) in PBS (pH 7.2) is approximately 10 mg/ml . It is advised to prepare fresh solutions and not store aqueous solutions for more than one day .
Percutaneous Absorption
The percutaneous absorption of bucladesine has been evaluated in rats with normal skin, stripped skin, and full-thickness abrasion models . Absorption from aqueous solutions or ointments was very low in intact skin . However, when applied to excised skin, DBcAMP was absorbed rapidly and almost completely . In damaged skin models, polyethylene glycol (PEG) ointment showed a better absorption profile compared to petrolatum ointment, indicating its suitability for treating skin ulcers .
Treatment of Dermal Ulcer with Autologous Fibrin Glue (AFG)
In a pilot study, autologous fibrin glue (AFG) was used to treat dermal ulcers in two patients with skin ulcers on their lower extremities . These patients showed resistance to conventional treatments and were ineligible for autologous skin transplantation . AFG was administered to 50% of each ulcer area, while the remaining area was treated with recombinant basic fibroblast growth factor with this compound .
Outcomes:
- In one participant, the skin ulcer resulting from trauma showed better improvement in the AFG-treated area .
- Although AFG did not demonstrate superiority in reducing the ulcer area in a patient with scleroderma, it effectively prevented continuous exudation from the edge of the swollen skin surrounding the ulcer .
The study concluded that AFG showed effective and beneficial results for wound healing of refractory skin ulcers and prevented exudation without any severe adverse events .
Reduction of Arachidonic Acid-Induced Ear Swelling
Wirkmechanismus
Bucladesine exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It penetrates the cell membrane and is converted to cyclic adenosine monophosphate within the cell. This elevation in intracellular cyclic adenosine monophosphate levels activates protein kinase A, which then phosphorylates various target proteins, leading to modulation of their activities. This cascade of events influences multiple cellular processes, such as gene expression, metabolism, and cell survival .
Vergleich Mit ähnlichen Verbindungen
Bucladesin ähnelt anderen cyclischen Nukleotid-Analoga wie cyclischem Adenosinmonophosphat und cyclischem Guanosinmonophosphat. Bucladesin ist einzigartig in seiner Fähigkeit, die Zellmembran zu durchdringen und seiner Resistenz gegen den Abbau durch Phosphodiesterasen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von cyclischen Adenosinmonophosphat-abhängigen Prozessen in Zellen .
Ähnliche Verbindungen umfassen:
Cyclisches Adenosinmonophosphat: Ein natürlich vorkommendes cyclisches Nukleotid, das eine Schlüsselrolle bei der Zellsignalgebung spielt.
Cyclisches Guanosinmonophosphat: Ein weiteres cyclisches Nukleotid, das an verschiedenen Signalwegen beteiligt ist.
Dibutyryl-cyclisches Guanosinmonophosphat: Ein zellgängiges Analogon von cyclischem Guanosinmonophosphat, das in ähnlichen Forschungsanwendungen verwendet wird.
Die einzigartigen Eigenschaften von Bucladesin machen es zu einem leistungsstarken Werkzeug für die wissenschaftliche Forschung, insbesondere in der Untersuchung von cyclischen Adenosinmonophosphat-abhängigen Prozessen und der Entwicklung neuer therapeutischer Mittel.
Biologische Aktivität
Bucladesine sodium, also known as dibutyryl-cAMP sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP). It has garnered attention for its significant biological activities, particularly in the fields of cell signaling, inflammation modulation, and wound healing. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its ability to mimic the action of endogenous cAMP, functioning primarily as a phosphodiesterase (PDE) inhibitor. This mechanism leads to an increase in intracellular cAMP levels, which activates protein kinase A (PKA) and subsequently influences various cellular processes.
Key Properties
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 16980-89-5 |
Molecular Formula | C₁₈H₂₃N₅NaO₈P |
Purity | ≥ 98% |
Solubility | Soluble in propylene glycol, DMSO, and water |
1. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various studies. It has been shown to reduce arachidonic acid-induced ear swelling in animal models, indicating its potential for treating inflammatory skin conditions.
- In a study, topical administration of bucladesine reduced ear swelling by 28% at a concentration of 1.5% compared to control groups (p < 0.01) .
2. Wound Healing
The compound has been utilized in clinical settings for its wound healing properties. A notable formulation marketed in Japan was an ointment designed for treating skin ulcers, which showed favorable effects on diabetic foot ulcers and pressure sores before being withdrawn from the market due to formulation issues .
3. Neurite Outgrowth
Research indicates that bucladesine promotes neurite outgrowth in cell cultures, suggesting its role in neuroprotection and potential applications in neurodegenerative diseases .
4. Cardiovascular Effects
This compound has been evaluated for its cardiovascular effects. Studies have shown that it can induce vasodilation without significant positive inotropic effects, distinguishing it from other cardiac agents like dobutamine .
Case Studies
-
Topical Application for Skin Inflammation
- Objective : To evaluate the efficacy of bucladesine in reducing inflammation.
- Results : A 28% reduction in inflammation at a concentration of 1.5% was observed (p < 0.01), indicating strong anti-inflammatory activity.
- Neuroprotective Effects
Summary of Research Findings
The following table summarizes key research findings regarding the biological activities of this compound:
Eigenschaften
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZRVBLIUDQNG-JBVYASIDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
362-74-3 (Parent) | |
Record name | Bucladesine sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dibutyryl 3',5'-cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-89-5, 19436-29-4, 362-74-3 | |
Record name | Bucladesine sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dibutyryl 3',5'-cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucladesine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCLADESINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZN2C97A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.